molecular formula C13H13NO B8175253 (2-Methyl-5-(pyridin-3-yl)phenyl)methanol

(2-Methyl-5-(pyridin-3-yl)phenyl)methanol

Cat. No.: B8175253
M. Wt: 199.25 g/mol
InChI Key: YZVLXCVBDNRDJQ-UHFFFAOYSA-N
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Description

(2-Methyl-5-(pyridin-3-yl)phenyl)methanol is an organic compound that belongs to the class of aromatic alcohols It features a phenyl ring substituted with a methyl group and a pyridin-3-yl group, along with a hydroxymethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-5-(pyridin-3-yl)phenyl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylphenylboronic acid and 3-bromopyridine.

    Suzuki Coupling Reaction: The 2-methylphenylboronic acid undergoes a Suzuki coupling reaction with 3-bromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms the 2-methyl-5-(pyridin-3-yl)phenyl intermediate.

    Reduction: The intermediate is then subjected to a reduction reaction using a reducing agent like sodium borohydride to introduce the hydroxymethyl group, yielding this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to achieve higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: (2-Methyl-5-(pyridin-3-yl)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed:

    Oxidation: Formation of (2-Methyl-5-(pyridin-3-yl)phenyl)aldehyde or (2-Methyl-5-(pyridin-3-yl)phenyl)carboxylic acid.

    Reduction: Formation of (2-Methyl-5-(pyridin-3-yl)phenyl)methane.

    Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

(2-Methyl-5-(pyridin-3-yl)phenyl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2-Methyl-5-(pyridin-3-yl)phenyl)methanol depends on its specific application:

    Biological Activity: The compound may interact with cellular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects.

    Pharmaceutical Applications: In drug development, the compound may act as a precursor to active pharmaceutical ingredients that target specific pathways in the body, such as signaling pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

    (2-Methyl-5-(pyridin-2-yl)phenyl)methanol: Similar structure but with the pyridinyl group at the 2-position.

    (2-Methyl-5-(pyridin-4-yl)phenyl)methanol: Similar structure but with the pyridinyl group at the 4-position.

    (2-Methyl-5-(pyridin-3-yl)phenyl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.

Uniqueness: (2-Methyl-5-(pyridin-3-yl)phenyl)methanol is unique due to the specific positioning of the pyridin-3-yl group and the hydroxymethyl group, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

(2-methyl-5-pyridin-3-ylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10-4-5-11(7-13(10)9-15)12-3-2-6-14-8-12/h2-8,15H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVLXCVBDNRDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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